N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate
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Overview
Description
N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate is a chemical compound with a unique structure that includes both benzyl and methyl groups attached to an amine, along with a pentadienyl chain. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate typically involves the reaction of N-benzyl-N-methylamine with a suitable pentadienyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography or recrystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, ultimately affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylamine: A simpler analog without the pentadienyl chain.
N-Benzyl-N-methyldecan-1-amine: A compound with a longer alkyl chain.
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine: A compound with additional functional groups.
Uniqueness
N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate is unique due to its pentadienyl chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
85506-92-9 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
InChI |
InChI=1S/C13H17N.C2H2O4/c1-3-4-8-11-14(2)12-13-9-6-5-7-10-13;3-1(4)2(5)6/h3,5-10H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
CKRHSNRYJUZWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCN(C)CC1=CC=CC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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